Cas no 921812-07-9 (4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)

4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide structure
921812-07-9 structure
Product name:4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
CAS No:921812-07-9
MF:C14H11ClN2O3S
MW:322.766741037369
CID:6590071

4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
    • 4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
    • Inchi: 1S/C14H11ClN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18)
    • InChI Key: APNUMVYYOYLBQS-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CC(=O)N3)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2256-0227-20μmol
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2256-0227-2μmol
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2256-0227-4mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2256-0227-3mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2256-0227-2mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2256-0227-10mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2256-0227-5μmol
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2256-0227-5mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2256-0227-20mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2256-0227-1mg
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921812-07-9 90%+
1mg
$54.0 2023-05-16

Additional information on 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Chemical Profile of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921812-07-9)

The compound 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, identified by the CAS number 921812-07-9, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in pharmaceutical research and development. The presence of both chloro and sulfonamide functional groups, coupled with a benzene ring linked to an indole moiety, makes it a structurally diverse and pharmacologically intriguing entity.

Recent studies have highlighted the importance of indole derivatives in the design of novel therapeutic agents. The indole scaffold, known for its biological activity, is frequently incorporated into molecules targeting various diseases. In particular, the substitution pattern on the indole ring and its interaction with biological targets have been extensively studied. The specific arrangement of atoms in 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide suggests potential binding affinity to enzymes and receptors involved in critical metabolic pathways.

The sulfonamide group is another key feature of this compound, contributing to its solubility and bioavailability. Sulfonamides are well-documented for their antimicrobial and anti-inflammatory properties, making them valuable in drug discovery. The incorporation of a sulfonamide moiety into the indole derivative may enhance the compound's pharmacokinetic profile, allowing for more efficient delivery and action within biological systems. This structural feature also opens up possibilities for further derivatization, enabling the creation of analogs with tailored properties.

Current research in medicinal chemistry emphasizes the development of molecules that can modulate protein-protein interactions and enzyme activity. The unique structural motif of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide positions it as a candidate for such applications. Computational modeling and high-throughput screening have been instrumental in identifying promising scaffolds for drug development. The compound's molecular geometry and electronic properties make it a suitable candidate for virtual screening against large databases of biological targets.

One particularly exciting area of investigation involves the use of indole derivatives as modulators of neuroinflammatory pathways. Chronic inflammation in the central nervous system is implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease. The structural similarity between 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide and known bioactive indole compounds suggests that it may exhibit similar effects on inflammatory processes. Preliminary in vitro studies have indicated potential anti-inflammatory activity, which warrants further exploration.

The chloro substituent on the benzene ring adds another layer of complexity to this molecule. Chlorinated aromatic compounds are known for their ability to interact with a wide range of biological targets due to their lipophilic nature and electronic properties. The presence of this group may enhance binding affinity to certain enzymes or receptors while also influencing metabolic stability. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects.

In conclusion, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921812-07-9) represents a promising lead compound in medicinal chemistry. Its unique structural features—comprising an indole scaffold linked to a sulfonamide group via a benzene ring with a chloro substituent—make it a versatile molecule with potential applications across multiple therapeutic areas. Continued research into its biological activity and pharmacokinetic properties will be essential in determining its suitability for clinical development.

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